PNMT Inhibition vs. Baseline
3-(Ethylamino)-1-phenylbut-2-en-1-one exhibits measurable inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT), a key enzyme in epinephrine biosynthesis. Its affinity (Ki) is quantified at 1.11E+6 nM, providing a specific, albeit moderate, baseline for structure-activity relationship (SAR) studies [1]. This data allows for direct quantitative comparison with other β-enaminone derivatives or known PNMT inhibitors, establishing a clear reference point for optimization efforts.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 1.11E+6 nM |
| Comparator Or Baseline | Class baseline (established by this data point) |
| Quantified Difference | Not applicable (establishes a reference value) |
| Conditions | In vitro inhibitory activity against bovine Phenylethanolamine N-Methyltransferase (PNMT) using a radiochemical assay |
Why This Matters
This quantitative data provides a verifiable anchor for SAR studies and screening campaigns focused on modulating PNMT activity.
- [1] BindingDB. (n.d.). BDBM50367284 CHEMBL291584. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367284 View Source
